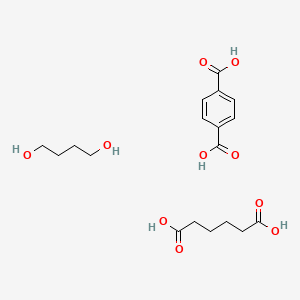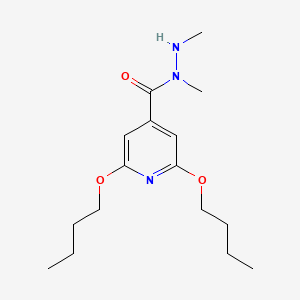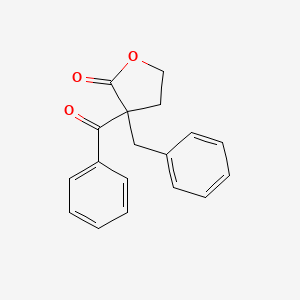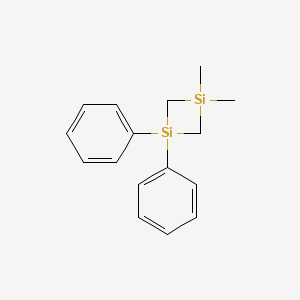
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane is an organosilicon compound characterized by the presence of silicon atoms in its structure
准备方法
The synthesis of 1,1-Dimethyl-3,3-diphenyl-1,3-disiletane typically involves the reaction of silanes with appropriate reagents. One common method includes the reaction of dimethylchlorosilane with diphenylchlorosilane in the presence of a catalyst such as magnesium in tetrahydrofuran. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve high-quality products.
化学反应分析
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the cleavage of silicon-phenyl bonds.
Common reagents and conditions used in these reactions include halogens (chlorine, bromine), hydrogen halides (HCl, HBr), and bases (sodium hydroxide, potassium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used, but often include silanol, siloxane, and substituted silane derivatives .
科学研究应用
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems and as bioactive agents.
Medicine: Research is ongoing into the use of organosilicon compounds in medical imaging and as therapeutic agents.
作用机制
The mechanism by which 1,1-Dimethyl-3,3-diphenyl-1,3-disiletane exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, leading to the formation of stable complexes. These interactions are crucial in catalysis and materials science, where the compound’s ability to form stable bonds is exploited .
相似化合物的比较
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has similar structural features but differs in its reactivity and applications.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Another organosilicon compound with distinct properties and uses in catalysis and materials science.
The uniqueness of this compound lies in its specific reactivity and the stability of its silicon-containing bonds, making it valuable in various advanced applications.
属性
CAS 编号 |
57671-38-2 |
|---|---|
分子式 |
C16H20Si2 |
分子量 |
268.50 g/mol |
IUPAC 名称 |
1,1-dimethyl-3,3-diphenyl-1,3-disiletane |
InChI |
InChI=1S/C16H20Si2/c1-17(2)13-18(14-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI 键 |
DFVDOTBXTVFTGC-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


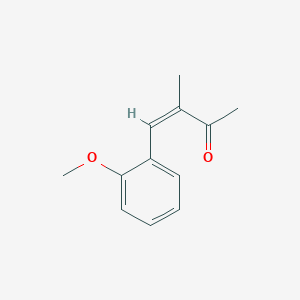

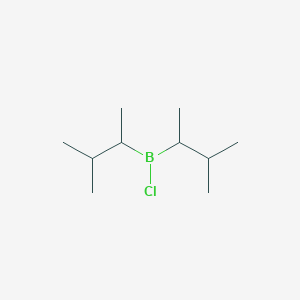
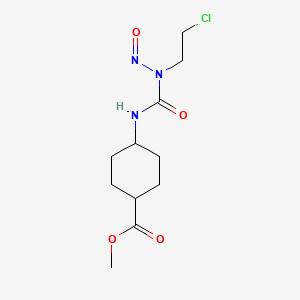

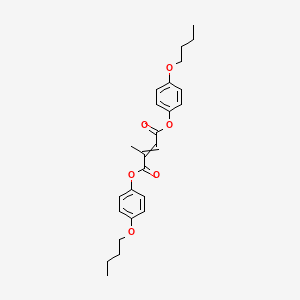
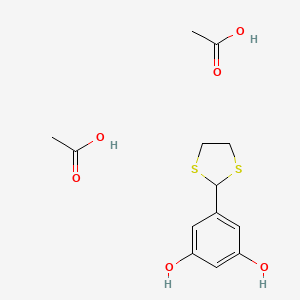
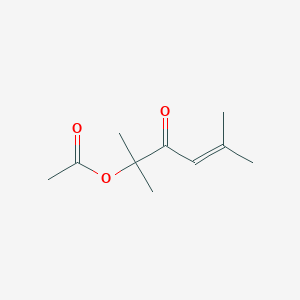
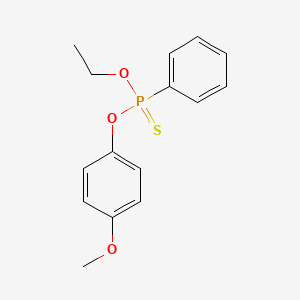
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)

